tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-phenylcarbamate: Contains a phenyl group instead of a fluorophenyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Lacks the fluorophenyl group but has a similar hydroxyethyl group.
Uniqueness
tert-Butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in the development of selective inhibitors or modulators .
Properties
Molecular Formula |
C13H18FNO3 |
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Molecular Weight |
255.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
PXLWDYOUWTYABH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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